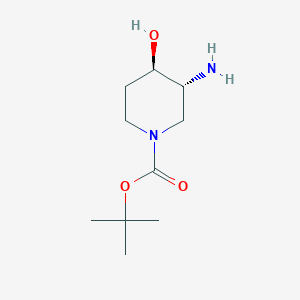

trans-3-Amino-1-boc-4-hydroxypiperidine

Description

N-Boc Deprotection Strategies and Subsequent Transformations

The removal of the N-Boc protecting group is a critical step to liberate the piperidine (B6355638) nitrogen, enabling subsequent functionalization at this position. This deprotection is most commonly achieved under acidic conditions. fishersci.co.uk

Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate (B1210297) are standard reagents for this transformation. fishersci.co.uk The reaction proceeds via hydrolysis of the carbamate (B1207046) ester under the acidic environment, typically at room temperature. fishersci.co.uk The choice of acid and solvent can be tailored to the sensitivity of other functional groups present in the molecule. fishersci.co.uk

Alternative, milder methods have also been developed for substrates that are sensitive to strong acids. fishersci.co.uk Reagents such as trimethylsilyl (B98337) iodide (TMSI) or zinc bromide can effect the removal of the Boc group under less harsh conditions. fishersci.co.uk Furthermore, thermolytic cleavage, sometimes assisted by microwave irradiation in solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), presents another option for deprotection. researchgate.net Deep eutectic solvents (DES), for example, a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, have also been employed for efficient Boc deprotection at room temperature. mdpi.com

Table 1: Common N-Boc Deprotection Methods

| Reagent(s) | Solvent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temperature | peptide.com, fishersci.co.uk |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | fishersci.co.uk |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF) / Water | Room Temperature | mdpi.com |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temperature | fishersci.co.uk |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | fishersci.co.uk |

| Choline Chloride / p-TSA | None (Deep Eutectic Solvent) | Room Temperature | mdpi.com |

| Heat (Thermolytic) | Trifluoroethanol (TFE) | >100°C or Microwave | researchgate.net |

Once the Boc group is removed to yield trans-3-amino-4-hydroxypiperidine, the newly exposed secondary amine of the piperidine ring becomes available for a wide array of subsequent transformations. The resulting molecule, possessing two amino groups and one hydroxyl group, is a valuable tridentate scaffold.

The piperidine nitrogen can be alkylated, arylated, or acylated. For example, it can undergo N-arylation via Buchwald-Hartwig coupling or reductive amination with various aldehydes. These reactions are fundamental in building molecular complexity and are frequently employed in the synthesis of pharmaceutical ingredients. The deprotected intermediate serves as a key building block for creating diverse libraries of substituted piperidines for drug discovery programs. For instance, the free piperidine nitrogen can be functionalized to introduce pharmacophoric elements or to modulate the physicochemical properties of the final compound.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQURLQDYAJECW-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268511-99-4 | |

| Record name | rac-tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereocontrolled Synthetic Methodologies for Trans 3 Amino 1 Boc 4 Hydroxypiperidine

Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly for the piperidine (B6355638) nitrogen in this context. numberanalytics.comyoutube.com Its primary role is to decrease the nucleophilicity and basicity of the nitrogen atom, thereby preventing it from interfering with subsequent chemical transformations. youtube.com

The Boc group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.comlibretexts.org It exhibits stability across a broad range of non-acidic reaction conditions, including many reductive and oxidative processes. youtube.com One of the key advantages of the Boc group is its lability under acidic conditions; it can be readily removed using acids like trifluoroacetic acid (TFA), which releases the free amine along with the volatile byproducts isobutylene (B52900) and carbon dioxide. numberanalytics.comlibretexts.org

Furthermore, the presence of the Boc group can influence the conformational properties of the piperidine ring. Studies have shown that the carbamate (B1207046) C–N bond can exhibit rotational restriction, which can impact the reactivity and stereochemical outcome of reactions on the piperidine scaffold. researchgate.net Its stability to basic conditions used for the removal of other protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group (cleaved by piperidine), makes it a cornerstone of orthogonal protection strategies in complex syntheses. numberanalytics.comrsc.org

Key Features of the Boc Protecting Group:

Introduction: Reaction with di-tert-butyl dicarbonate (Boc₂O). google.com

Stability: Stable to basic, hydrogenolysis, and many nucleophilic conditions. youtube.com

Cleavage: Removed with strong acids (e.g., trifluoroacetic acid, HCl). libretexts.org

Orthogonality: Compatible with Fmoc, Cbz (benzyloxycarbonyl), and other groups, allowing for selective deprotection. numberanalytics.com

Sequential Protecting Group Manipulations

In the synthesis of complex molecules with multiple functional groups, such as the target compound, the order of protection and deprotection is critical. nih.gov Sequential manipulations allow for the selective unmasking and reaction of specific sites on the molecule. For the synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine, this involves managing the protection of the piperidine nitrogen, the C3-amino group, and the C4-hydroxyl group.

A typical synthetic sequence might involve first protecting the piperidine nitrogen with the Boc group. This allows for subsequent modifications to other parts of the molecule without interference from the ring nitrogen. The C3-amino and C4-hydroxyl groups may then be introduced or revealed from other functionalities. Often, the amino and hydroxyl groups themselves require temporary protection during certain synthetic steps.

Orthogonal protecting groups are essential for this strategy. For example, while the piperidine nitrogen is protected as a Boc-carbamate, the exocyclic amino group could be protected with an Fmoc or Cbz group, and the hydroxyl group could be protected as a silyl (B83357) ether (e.g., TBS, TIPS) or a benzyl (B1604629) ether. The choice of these groups depends on their stability to the reaction conditions planned for subsequent steps and the specific cleavage conditions required.

The following table illustrates a hypothetical orthogonal protection scheme:

| Functional Group | Protecting Group | Cleavage Condition | Stability |

| Piperidine Nitrogen | Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Stable to base, hydrogenolysis |

| C3-Amine | Fmoc (9-Fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis |

| C4-Hydroxyl | TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) | Stable to many non-acidic/basic conditions |

This orthogonality allows for the selective removal of one protecting group in the presence of the others, enabling precise, stepwise construction of the target molecule.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which integrates enzymatic biotransformations with traditional chemical methods, offers powerful solutions for preparing chiral compounds like trans-3-Amino-1-boc-4-hydroxypiperidine. Enzymes provide exceptional levels of stereoselectivity (enantio- and diastereoselectivity) and regioselectivity under mild reaction conditions, often eliminating the need for complex protection and deprotection steps.

A key application of this strategy is the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone, to yield the chiral (S)-1-Boc-3-hydroxypiperidine, a precursor for the target compound. This transformation can be accomplished using isolated ketoreductase (KRED) enzymes or whole-cell biocatalysts such as Baker's yeast.

Research has demonstrated that using specific ketoreductase enzymes can lead to high chiral purity (>99% ee) and excellent yields. These enzymatic reductions are often superior to chemical methods, which may require harsh conditions or result in racemic mixtures needing subsequent resolution. The use of whole-cell systems like Saccharomyces cerevisiae (Baker's yeast) presents a cost-effective and environmentally friendly alternative, capable of reducing the cyclic ketone with high stereoselectivity.

The advantages of chemoenzymatic routes include:

High Stereoselectivity: Production of a single stereoisomer, avoiding costly chiral resolution.

Mild Conditions: Reactions are typically run at or near room temperature and neutral pH, preserving sensitive functional groups.

Environmental Benefits: Reduces the use of hazardous reagents and toxic metal catalysts.

Process Efficiency: Can shorten synthetic routes by eliminating protection/deprotection steps.

The integration of a key enzymatic step, such as the reduction of a piperidone, with conventional chemical steps for precursor synthesis and subsequent functional group manipulation exemplifies a modern and efficient approach to valuable chiral building blocks. ru.nlmdpi.com

Utility of Trans 3 Amino 1 Boc 4 Hydroxypiperidine As a Key Intermediate in Complex Molecule Construction

Application in Heterocyclic Scaffold Assembly

The functional group arrangement of trans-3-Amino-1-boc-4-hydroxypiperidine makes it an adept precursor for the synthesis of more complex heterocyclic systems. The amino and hydroxyl moieties can be chemically modified to participate in various ring-forming reactions. For instance, the core piperidine (B6355638) structure can serve as a scaffold upon which other heterocyclic rings are built.

A prominent application of similar substituted piperidines is in the construction of triazole-containing molecules. researchgate.net While a direct conversion might involve modifying the hydroxyl or amino group into an azide (B81097) or an alkyne, the principle relies on the piperidine as a core structure. For example, a related intermediate, tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, is used to create 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions with organic azides. researchgate.net This demonstrates a pathway where the functional groups on the piperidine ring are elaborated to form new heterocyclic systems, a strategy directly applicable to this compound. The resulting triazole-piperidine hybrids are themselves important scaffolds in medicinal chemistry due to the stability and hydrogen-bonding capabilities of the triazole ring. nih.gov

The synthesis of various heterocyclic structures often involves key reactions where the functional groups of the piperidine intermediate play a central role.

| Reaction Type | Functional Group Involved | Resulting Heterocycle (Example) |

| Cycloaddition | Modified Amino/Hydroxyl (to Alkyne/Azide) | 1,2,3-Triazole |

| Condensation | Amino Group | Imidazoles, Pyrimidines |

| Intramolecular Cyclization | Modified Amino and Hydroxyl groups | Bicyclic Heterocycles |

Incorporation into Peptidomimetics and Oligosaccharide Analogs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. longdom.orgnih.gov The rigid cyclic framework of this compound makes it an excellent scaffold for this purpose. It can replace flexible dipeptide units or serve as a template to mimic the secondary structures of peptides, such as β-turns. nih.gov The amino and hydroxyl groups provide anchor points for attaching side chains or extending the molecular structure, thereby mimicking the residues of natural amino acids.

The defined trans stereochemistry of the amino and hydroxyl groups fixes the spatial orientation of these substituents, which is a critical aspect in designing molecules that bind to specific protein targets. The use of such constrained building blocks reduces the conformational flexibility of the final molecule, often leading to higher binding affinity and selectivity. nih.gov

Similarly, this building block has potential applications in the synthesis of oligosaccharide analogs. Sugar amino acids are used as building blocks for creating mimics of oligosaccharides. researchgate.net The hydroxylated aminopiperidine structure of this compound can be viewed as a mimic of a monosaccharide unit. By incorporating this scaffold into larger molecules, chemists can create compounds that imitate the structure of carbohydrates and potentially interfere with carbohydrate-mediated biological processes. The replacement of the glycosidic oxygen with a more stable linkage, such as an amide bond formed via the amino group, can lead to analogs with greater resistance to glycosidases.

Role in the Synthesis of Biologically Relevant Scaffolds and Chemical Libraries

This compound and its stereoisomers are recognized as key intermediates in the synthesis of numerous biologically active molecules. One of the most significant applications is in the creation of kinase inhibitors, a major class of drugs used in oncology. chemicalbook.com For instance, the related chiral intermediate (S)-1-Boc-3-hydroxypiperidine is a crucial component in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell malignancies. chemicalbook.com The piperidine moiety often serves as a central scaffold that correctly orients other functional groups to fit into the ATP-binding pocket of the target kinase. ed.ac.uk

The utility of this compound extends to the construction of chemical libraries—large collections of related but structurally distinct compounds. These libraries are essential tools in high-throughput screening campaigns to identify new drug leads. The multiple functional groups on this compound allow for the attachment of a wide variety of chemical appendages in a controlled, stepwise manner. After deprotection of the Boc group, the piperidine nitrogen can be functionalized, while the primary amino group and the hydroxyl group can be independently reacted to introduce further diversity. This multi-directional derivatization is ideal for generating a large number of analogs from a single, common core structure.

| Target Class | Example Drug/Candidate | Role of Piperidine Scaffold |

| Kinase Inhibitors | Ibrutinib (uses related isomer) | Central scaffold for orienting pharmacophores |

| Opioid Analogs | Various research compounds | Provides rigid core for receptor interaction |

| Integrin Antagonists | Cyclopeptide derivatives | Serves as a constrained amino acid mimic |

Development of Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate libraries of structurally complex and diverse small molecules, which can be screened for novel biological functions. nih.govnih.gov DOS strategies often start from a common core scaffold that possesses multiple reactive sites, allowing for divergent reaction pathways to create a wide range of molecular architectures. researchgate.net

This compound is an ideal starting scaffold for DOS. Its key features for this application include:

Multiple Functional Groups: The presence of a Boc-protected amine, a free primary amine (after a potential protecting group swap), and a hydroxyl group allows for at least three distinct points of diversification.

Stereochemical Complexity: The defined trans stereochemistry provides a rigid, three-dimensional starting point, leading to libraries with high 3D character, a feature often associated with successful drug candidates.

Scaffold Manipulation: The piperidine ring itself can be modified through reactions such as ring-opening, expansion, or fusion to other rings, further expanding the structural diversity of the resulting library.

A typical DOS approach using this intermediate would involve systematically applying a variety of chemical reactions to each functional group, often in different sequences, to generate a collection of compounds with diverse skeletons and substitution patterns. This approach enables the exploration of a much broader chemical space than is possible with traditional, target-oriented synthesis. nih.govnih.gov

Advanced Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to establish the connectivity and stereochemical relationships within trans-3-Amino-1-boc-4-hydroxypiperidine.

While specific, publicly available, detailed NMR spectral data for this compound is limited, the expected chemical shifts and coupling constants can be inferred from analyses of closely related structures. For instance, the protons on the piperidine (B6355638) ring would exhibit characteristic shifts and coupling patterns indicative of their axial or equatorial positions.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for a Piperidine Ring System

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2ax | 2.8 - 3.0 | ddd | J ≈ 12 (gem), 12 (ax-ax), 4 (ax-eq) |

| H-2eq | 3.8 - 4.0 | ddd | J ≈ 12 (gem), 4 (eq-ax), 2 (eq-eq) |

| H-3ax | 3.0 - 3.2 | m | |

| H-4eq | 3.5 - 3.7 | m | |

| H-5ax | 1.4 - 1.6 | m | |

| H-5eq | 1.8 - 2.0 | m | |

| H-6ax | 2.8 - 3.0 | m | |

| H-6eq | 3.8 - 4.0 | m | |

| Boc (CH₃) | 1.45 | s |

Note: This table represents predicted values for a generic N-Boc-hydroxypiperidine system and may not exactly match the experimental values for the title compound.

Two-dimensional NMR experiments are crucial for assembling the molecular structure and determining the relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the piperidine ring, such as H-2 with H-3, H-3 with H-4, and so on, confirming the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, the protons of the tert-butyl group would show a correlation to the carbonyl carbon of the Boc protecting group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry by identifying protons that are close in space. For the trans configuration, NOESY would show strong cross-peaks between axial protons on the same face of the ring (e.g., H-2ax, H-4ax, H-6ax). The observation of a NOE between H-3 and H-4 would be a key indicator of their relative stereochemistry.

The piperidine ring can exist in various conformations, with the chair form being the most stable. For this compound, the substituents at C-3 and C-4 can be either in axial or equatorial positions. The magnitude of the vicinal coupling constants (³J) obtained from the ¹H NMR spectrum provides insight into the dihedral angles between adjacent protons, allowing for the determination of the dominant chair conformation. In a trans-diaxial arrangement of H-3 and H-4, a large coupling constant (³J ≈ 8-13 Hz) would be expected, whereas a trans-diequatorial or an axial-equatorial arrangement would result in smaller coupling constants (³J ≈ 2-5 Hz). The presence of the bulky Boc group on the nitrogen typically influences the conformational equilibrium of the ring.

Chiroptical Spectroscopy (CD and ORD) for Absolute Configuration Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute configuration of chiral molecules. These techniques measure the differential absorption or rotation of left and right circularly polarized light.

X-ray Crystallography for Diastereomeric and Absolute Configuration Confirmation

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

This technique would confirm the trans relationship between the amino and hydroxyl groups and would reveal the preferred conformation of the piperidine ring in the solid state. If a suitable crystal of a single enantiomer is obtained, the absolute configuration can be determined using anomalous dispersion effects, often by referencing the known stereochemistry of a chiral derivative or by using Flack's parameter. Although a crystal structure for this compound is not publicly documented, analysis of related structures demonstrates the power of this technique.

Interactive Table 2: Representative Crystallographic Data for a Substituted Piperidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1965.4 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table contains representative data for a generic substituted piperidine and is for illustrative purposes only.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would involve the loss of the tert-butoxycarbonyl (Boc) group or parts of it. Common fragments would include the loss of isobutylene (B52900) (56 Da) to give [M - C₄H₈]⁺ or the loss of the entire Boc group (100 Da) to give [M - C₅H₈O₂]⁺. The subsequent fragmentation of the piperidine ring would provide further structural clues.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (relative intensity) | Fragment Lost | Identity of Fragment |

| 217 | [M+H]⁺ | Protonated Molecule |

| 161 | C₄H₈ | [M+H - isobutylene]⁺ |

| 144 | C₄H₉O | [M+H - t-butanol]⁺ |

| 117 | C₅H₈O₂ | [M+H - Boc]⁺ |

| 57 | C₁₀H₁₃N₂O₃ | [C₄H₉]⁺ (tert-butyl cation) |

Note: This table represents predicted fragmentation patterns and the relative intensities may vary depending on the ionization technique used.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of trans-3-Amino-1-boc-4-hydroxypiperidine would be crucial for understanding its three-dimensional structure and its interactions with biological targets. The piperidine (B6355638) ring can exist in several conformations, most notably the chair, boat, and twist-boat forms. For a substituted piperidine like this one, the preferred conformation would be the one that minimizes steric hindrance and intramolecular strain.

The trans configuration of the amino and hydroxyl groups at the 3 and 4 positions, respectively, would significantly influence the conformational equilibrium. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom would also play a key role in determining the most stable chair conformation and the rotational barriers around the N-C(O) bond.

A detailed energy landscape would map the relative energies of all possible conformations, identifying the global minimum energy structure and the energy barriers between different conformers. This information is fundamental for predicting the molecule's shape and flexibility.

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Spectroscopic Parameter Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic properties of molecules. For this compound, these calculations could provide insights into:

Electron Distribution and Reactivity: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, helping to predict sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO gap can provide information about its kinetic stability.

Spectroscopic Parameters: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

While specific DFT or ab initio data for this compound is not readily found, such studies would be invaluable for a deeper understanding of its chemical behavior.

Molecular Dynamics Simulations for Conformational Behavior and Solvent Effects

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in a solvent environment, typically water, to mimic physiological conditions. These simulations would track the movements of every atom in the system over time, providing a detailed picture of:

Conformational Dynamics: MD simulations can explore the conformational landscape of the molecule, showing how it transitions between different shapes and how much time it spends in each conformation.

Solvent Effects: The interactions between the solute molecule and the surrounding solvent molecules are critical for its behavior. MD simulations can reveal how water molecules arrange around the amino, hydroxyl, and Boc groups, and how these interactions influence the molecule's conformation and flexibility.

Hydrogen Bonding: The potential for intramolecular and intermolecular hydrogen bonding involving the amino and hydroxyl groups can be investigated, which is crucial for understanding its interactions with other molecules.

Prediction of Reaction Pathways and Selectivity

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound and to understand the origins of stereoselectivity and regioselectivity. The positioning of the amino and hydroxyl groups is a critical factor in its reactivity.

It has been noted that the regiochemistry of this compound, when compared to its isomer trans-4-Amino-1-boc-3-hydroxypiperidine, will alter its reactivity in nucleophilic substitution or hydrogen-bonding interactions. For instance, the relative positions of the nucleophilic amino group and the hydroxyl group would dictate the feasibility and outcome of reactions such as intramolecular cyclization or reactions where one group directs the reactivity of the other.

Theoretical calculations could be used to model the transition states of potential reactions, allowing for the determination of activation energies and reaction rates. This would be particularly useful in predicting the outcomes of synthetic steps where this molecule is used as an intermediate.

Emerging Research Directions and Future Prospects

Sustainable and Green Chemistry Approaches in Synthesisnews-medical.netajchem-a.com

The principles of green chemistry are increasingly being applied to the synthesis of piperidine (B6355638) derivatives to minimize environmental impact and enhance safety. nih.govrasayanjournal.co.in This involves the use of biocatalysts, eco-friendly solvents, and energy-efficient reaction conditions. rasayanjournal.co.inresearchgate.net Biocatalysis, in particular, offers a powerful tool for creating chiral piperidines with high selectivity under mild, aqueous conditions, significantly reducing the generation of hazardous waste compared to traditional methods. nih.govresearchgate.net

Recent breakthroughs include chemo-enzymatic cascades that combine the advantages of chemical synthesis with the high selectivity of enzymes. nih.gov For instance, a one-pot cascade using an amine oxidase and an imine reductase (IRED) can convert N-substituted tetrahydropyridines into precisely defined 3- and 3,4-substituted piperidines. nih.gov Another innovative approach combines biocatalytic C-H oxidation, where enzymes selectively install hydroxyl groups, with nickel-catalyzed cross-coupling reactions. news-medical.net This method streamlines the synthesis of complex piperidines and reduces reliance on expensive and toxic precious metal catalysts like palladium. news-medical.net The use of enzymes from renewable sources and water as a solvent are key features of these green synthetic routes. nih.govnih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Piperidines

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Catalysts | Often uses heavy metals (e.g., Palladium, Rhodium). news-medical.net | Utilizes biocatalysts (enzymes), earth-abundant metals (e.g., Nickel, Cobalt), or organocatalysts. news-medical.netnih.govnih.gov |

| Solvents | Typically relies on hazardous organic solvents. rasayanjournal.co.in | Prefers water or biodegradable "green solvents". rasayanjournal.co.innih.gov |

| Reaction Conditions | Often requires high temperatures and pressures. nih.gov | Operates under mild, ambient conditions (temperature and pressure). nih.gov |

| Waste Generation | Higher E-Factor (more waste per kg of product). researchgate.net | Lower E-Factor due to higher selectivity and atom economy. researchgate.net |

| Stereoselectivity | May require complex chiral auxiliaries or resolution steps. rsc.org | Achieves high enantio- and diastereoselectivity directly through enzymatic control. researchgate.netnih.gov |

Flow Chemistry Applications for Efficient Production

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, is emerging as a superior method for producing pharmaceutical intermediates. researchgate.net This technology offers significant advantages, including enhanced safety, better process control, faster reaction times, and easier scalability. acs.orgorganic-chemistry.org For the synthesis of piperidine derivatives, flow chemistry allows for the safe handling of hazardous reagents and intermediates, as well as precise control over reaction parameters like temperature and pressure, leading to higher yields and purities. organic-chemistry.orgmdpi.com

A notable application is the rapid synthesis of α-chiral piperidines, which was achieved in minutes with high yields and diastereoselectivity using a continuous flow protocol. acs.org Similarly, the N-oxidation of pyridine (B92270) derivatives, a common step in creating precursors for piperidine synthesis, has been optimized in a continuous flow microreactor, operating for over 800 hours without loss of catalyst activity. organic-chemistry.org These systems are particularly well-suited for catalytic hydrogenations, a key reaction in piperidine synthesis, as the catalyst can be packed into a cartridge for continuous use, eliminating the need for filtration after each batch. mdpi.com The development of such processes is crucial for the large-scale, cost-effective manufacturing of building blocks like trans-3-Amino-1-boc-4-hydroxypiperidine. organic-chemistry.org

Table 2: Advantages of Flow Chemistry in Piperidine Synthesis

| Advantage | Description | Example Application |

|---|---|---|

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or toxic reagents. | N-oxidation of pyridines using H₂O₂ in a controlled flow environment. organic-chemistry.org |

| Rapid Optimization | Reaction parameters can be screened and optimized quickly, reducing development time. | Development of a highly diastereoselective protocol for α-chiral piperidines within minutes. acs.org |

| Increased Efficiency | Superior heat and mass transfer lead to faster reactions and higher yields. | A continuous flow process for an N-alkylation step achieved a 94% yield with a 15-minute residence time. researchgate.net |

| Scalability | Production can be scaled up by running the system for longer periods or in parallel. | A system for N-oxidation demonstrated stability over 800 hours of continuous operation. organic-chemistry.org |

| Purity | Reduced byproduct formation simplifies purification. | Catalytic hydrogenations in flow reactors yield clean products without catalyst contamination. mdpi.com |

Integration into Automated Synthesis Platforms

The convergence of flow chemistry with robotics and software control has led to the development of fully automated synthesis platforms. beilstein-journals.orgresearchgate.net These systems can perform multi-step syntheses, purifications, and analyses without manual intervention, accelerating the discovery and development of new drug candidates. researchgate.net The synthesis of piperidine-based compound libraries, which once required laborious parallel synthesis techniques, can now be streamlined and automated. nih.govuniroma1.it

An example of this integration is the machine-assisted synthesis of piperazine-2-carboxamide, a related heterocyclic compound. beilstein-journals.orgresearchgate.net The system, controlled by a low-cost Raspberry Pi® microcomputer, integrated multiple pumps, reactors, and analytical tools to perform a two-step synthesis involving heterogeneous catalysts in a continuous flow setup. beilstein-journals.orgresearchgate.net This approach demonstrates how modular hardware and open-source software can be used to create sophisticated, automated workflows for producing complex molecules. beilstein-journals.org Applying this technology to the synthesis of this compound and its analogues would enable the rapid generation of diverse derivatives for screening in drug discovery programs. nih.gov

Exploration of Novel Synthetic Methodologies for Broader Accessibility

The quest for more efficient and versatile methods to construct the piperidine ring remains a central theme in organic chemistry. ajchem-a.comnih.gov Researchers are continuously exploring novel disconnections and reaction pathways to access highly functionalized piperidines from readily available starting materials. researchgate.netnih.gov These new methodologies often provide access to a broader range of structural analogues that were previously difficult to synthesize. news-medical.net

Several innovative strategies have recently been reported:

Multi-component Reactions: A five-component reaction has been developed to produce highly substituted piperidines in a single, pot-economic step, where the product often precipitates directly from the reaction mixture, simplifying isolation. whiterose.ac.uk

Radical-Mediated C-H Functionalization: An enantioselective method uses a chiral copper catalyst to achieve a remote C-H cyanation of acyclic amines, which can then be cyclized to form chiral piperidines. nih.gov This (5+1) disconnection strategy offers a completely new way to build the piperidine ring. nih.gov

Dearomative Functionalization: Stepwise dearomatization of simple pyridines allows for the installation of multiple functional groups with high stereocontrol, directly converting flat aromatic precursors into complex 3D piperidine structures. researchgate.net

Modular Two-Step Synthesis: A recently unveiled strategy combines biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.net This powerful, modular approach has been shown to reduce synthetic sequences for complex piperidines from as many as 17 steps down to just 2-5 steps, dramatically improving efficiency and enabling rapid access to diverse analogues. news-medical.net

These advanced methodologies promise to make valuable building blocks like this compound and its derivatives more accessible to medicinal chemists, ultimately accelerating the pace of drug discovery. thieme-connect.comnews-medical.net

Q & A

Q. What are the key synthetic routes for trans-3-Amino-1-Boc-4-hydroxypiperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Boc protection of the amine group and hydroxyl group management. A common approach includes:

- Step 1 : Reacting piperidine derivatives with tert-butyl chloroformate to introduce the Boc group under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Step 2 : Selective oxidation or hydroxylation at position 4, followed by chiral resolution to ensure trans-configuration .

- Key Parameters :

| Reaction Step | Optimal Conditions | Yield Range |

|---|---|---|

| Boc Protection | 0–5°C, DCM solvent | 75–85% |

| Hydroxylation | RT, H₂O₂ as oxidant | 60–70% |

| Chiral Resolution | Chiral HPLC | >95% ee |

| Contaminants like unreacted starting materials are monitored via GC-MS and HPLC-TOF . |

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer : A combination of techniques ensures structural confirmation:

- FTIR-ATR : Peaks at ~3400 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (Boc carbonyl), and 1050 cm⁻¹ (C-O of hydroxyl) .

- GC-MS : Retention time locked to reference standards (e.g., 7.94 min) with fragmentation patterns matching theoretical m/z values (e.g., 276.1838 for C₁₀H₂₀N₂O₃) .

- HPLC-TOF : Exact mass analysis (Δppm < 2) to rule out impurities .

Q. What is the role of the Boc group in modulating the reactivity of trans-3-Amino-4-hydroxypiperidine?

- Methodological Answer : The Boc group:

- Protects the amine during multi-step syntheses, preventing unwanted nucleophilic reactions .

- Enables selective deprotection under acidic conditions (e.g., HCl/dioxane) for subsequent functionalization .

Stability studies show Boc remains intact under basic conditions (pH 7–9) but degrades in strong acids (pH < 2) .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing this compound?

- Methodological Answer :

- Chiral Catalysts : Use (S)- or (R)-proline derivatives to enforce trans-configuration during hydroxylation .

- Dynamic Kinetic Resolution : Employ enzymes like lipases to bias the equilibrium toward the desired diastereomer .

- Crystallography : X-ray diffraction confirms spatial arrangement; compare with computational models (e.g., DFT) .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Cross-Validation : Compare DFT-calculated reaction pathways (e.g., nucleophilic attack at C3) with kinetic studies (e.g., Arrhenius plots) .

- Solvent Effects : Re-run simulations incorporating solvent polarity (e.g., water vs. DMSO) to align with observed reaction rates .

- Isotopic Labeling : Use ¹⁵N-labeled analogs to track amine group reactivity via NMR .

Q. How does this compound interact with biological targets in neurological drug discovery?

- Methodological Answer : Preliminary studies suggest:

- Receptor Binding : The hydroxyl and amine groups form hydrogen bonds with histamine receptors (e.g., H3R), as inferred from docking simulations .

- SAR Studies : Modify the Boc group to ethyl carbamate analogs; observe 2–3× potency loss, confirming its steric role .

- In Vitro Assays : Test inhibition of neurotransmitter reuptake (e.g., serotonin) in neuronal cell lines .

Data Contradiction Analysis

Q. Why might GC-MS and HPLC-TOF purity assessments diverge for the same batch?

- Methodological Answer :

- Volatility Bias : GC-MS may underestimate non-volatile impurities (e.g., salts), while HPLC-TOF detects them .

- Ionization Efficiency : Polar impurities ionize poorly in ESI-TOF but evaporate in GC-MS, leading to discrepancies .

- Resolution : Use orthogonal techniques (e.g., NMR) to confirm purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.